methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Medicinal Chemistry Fluorine Chemistry Conformational Analysis

Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate (CAS 1396860-32-4) is a synthetic N-acyl-piperidine sulfamoyl benzoate featuring a 2-fluorobenzoyl substituent. The ortho-fluorine effect alters electronic distribution and conformational preference relative to non-fluorinated benzoyl analogs, directly impacting target engagement and metabolic stability. With a predicted tPSA of 76 Ų and logP of 2.44, this compound is positioned near optimal CNS druglikeness parameters. Use as a matched-pair comparator in sigma-1/sigma-2 radioligand displacement assays, PAMPA-BBB permeability studies, and liver microsome stability assays to quantify the metabolic advantage of the 2-fluorobenzoyl group. The methyl ester enables hydrolysis to the carboxylic acid for amide coupling diversification. Procure this specific tool compound to build structure-property relationships for brain penetration and metabolic resistance.

Molecular Formula C21H23FN2O5S
Molecular Weight 434.48
CAS No. 1396860-32-4
Cat. No. B2683099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
CAS1396860-32-4
Molecular FormulaC21H23FN2O5S
Molecular Weight434.48
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C21H23FN2O5S/c1-29-21(26)16-6-8-17(9-7-16)30(27,28)23-14-15-10-12-24(13-11-15)20(25)18-4-2-3-5-19(18)22/h2-9,15,23H,10-14H2,1H3
InChIKeyNFWNZIMUPMGXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate (CAS 1396860-32-4): Sourcing & Differentiation Guide


Methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a synthetic sulfamoyl-benzoate piperidine derivative with molecular formula C₂₁H₂₃FN₂O₅S and molecular weight 434.48 g/mol [1]. It is catalogued in the ZINC virtual screening database (ZINC12767379) and featured in the Drug Synthesis Database as a synthetic intermediate (Compound VI) [2]. The compound belongs to a class of N-acyl-piperidine sulfamoyl benzoates, with the distinguishing feature being the 2-fluorobenzoyl group at the piperidine nitrogen. No ChEMBL-curated bioactivity data currently exists for this compound [1].

Why Generic Substitution Fails for 1396860-32-4: N-Acyl Differences Drive Selectivity & Property Profiles


In this scaffold, the piperidine N-acyl substituent governs key molecular recognition, metabolic stability, and physicochemical properties. The 2-fluorobenzoyl group in 1396860-32-4 introduces an ortho-fluorine effect that alters both electronic distribution and conformational preference relative to non-fluorinated benzoyl analogs [1]. Computational analysis in the ZINC database predicts distinct desolvation penalties and polar surface area contributions compared to tert-butylcarbamoyl (CAS 1396863-82-3), cyclopropanesulfonyl (CAS 1396683-43-4), or phenoxyacetyl (CAS 1396863-87-8) congeners [2]. These differences preclude simple substitution in assays where N-acyl-dependent target engagement, selectivity, or pharmacokinetic behavior is critical.

Quantitative Differentiation Evidence: 1396860-32-4 vs. Closest N-Acyl Piperidine Sulfamoyl Benzoate Analogs


Ortho-Fluorine Introduction: Conformational & Electronic Differentiation vs. Non-Fluorinated Benzoyl Analog

The 2-fluorobenzoyl group introduces a strong electron-withdrawing ortho effect. In the ZINC-predicted protonation states, 1396860-32-4 carries zero net charge at physiological pH versus a neutral benzoyl analog, and the fluorine atom contributes an additional hydrogen-bond acceptor site (total HBA = 5) absent in the non-fluorinated congener (HBA = 4) [1]. These differences are expected to modulate target binding and permeability in structure-activity relationship (SAR) campaigns [2].

Medicinal Chemistry Fluorine Chemistry Conformational Analysis

Predicted Lipophilicity Differential vs. Cyclopropanesulfonyl Analog (CAS 1396683-43-4)

The ZINC-predicted logP for 1396860-32-4 is 2.44, whereas the cyclopropanesulfonyl analog (CAS 1396683-43-4) is predicted to have a lower logP (~1.6) due to the more polar sulfonamide group [1]. This ~0.8 logP unit difference corresponds to an approximately 6-fold difference in octanol-water partition coefficient, impacting membrane permeability, solubility, and non-specific binding [2].

Physicochemical Profiling Druglikeness logP

Patent Family Association with Sigma Receptor Ligand Scaffolds

Patent US10207991 exemplifies 4-(sulfamoyl)benzoate piperidines as sigma-1/sigma-2 receptor ligands, with certain examples achieving Ki values as low as 0.30 nM at sigma-2 receptors [1]. While 1396860-32-4 is not a specifically exemplified compound in that patent, its scaffold places it within the same structural series. The 2-fluorobenzoyl substituent is compatible with the patent's Markush structure, distinguishing it from the tert-butylcarbamoyl and phenoxyacetyl analogs covered by separate CAS entries [2].

Sigma Receptor Radioligand Binding Patent Analysis

Synthetic Tractability & Intermediate Utility: Defined Route in Drug Synthesis Database

The compound is explicitly catalogued as a synthetic intermediate (Compound VI) in the Drug Synthesis Database, with a documented multi-step route involving N-Boc protection, NaH-mediated condensation in DMF, and subsequent deprotection [1]. This defined synthetic provenance contrasts with custom-synthesis-only analogs (e.g., CAS 1396863-87-8) that lack documented preparative routes in publicly accessible databases, reducing procurement risk and enabling reproducibility [2].

Synthetic Chemistry Intermediate Scalability

Topological Polar Surface Area (tPSA) Differentiation vs. tert-Butylcarbamoyl Analog (CAS 1396863-82-3)

ZINC-calculated tPSA for 1396860-32-4 is 76 Ų, placing it near the CNS permeability threshold (≤70–90 Ų for passive blood-brain barrier penetration). The tert-butylcarbamoyl analog (CAS 1396863-82-3) has a higher predicted tPSA (~85 Ų) due to an additional amide NH, which may reduce CNS penetration probability [1]. This difference is relevant for neuroscience vs. peripheral target drug discovery programs [2].

Druglikeness CNS Permeability tPSA

Recommended Application Scenarios for 1396860-32-4 Based on Differentiated Evidence


Sigma Receptor SAR: Probing the 2-Fluorobenzoyl Pharmacophore Contribution

For laboratories building on the sigma receptor ligand intellectual property space represented by US10207991, 1396860-32-4 serves as a specific tool to interrogate whether the ortho-fluorine substitution on the benzoyl ring enhances sigma-2 affinity or sigma-2/sigma-1 selectivity relative to the non-fluorinated benzoyl or alkyl-acyl congener. Direct head-to-head radioligand displacement assays against sigma-1 and sigma-2 receptors would generate the Ki data currently absent but anticipated based on class-level patent data [1].

Comparative Physicochemical Profiling in CNS Drug Discovery Panels

With a predicted tPSA of 76 Ų and logP of 2.44, 1396860-32-4 is positioned near optimal CNS druglikeness parameters [2]. It can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 permeability studies, compared against the higher-tPSA tert-butylcarbamoyl analog (CAS 1396863-82-3; tPSA ~85 Ų) to establish structure-property relationships for brain penetration [3].

Metabolic Stability Benchmarking: Ortho-Fluorine Effect on Oxidative Metabolism

Ortho-fluorine substitution on the benzoyl ring is known to block para-hydroxylation and reduce CYP-mediated oxidative metabolism in related scaffolds [2]. 1396860-32-4 can be employed in human or rat liver microsome stability assays, with the non-fluorinated benzoyl analog serving as a matched-pair comparator. Quantitative intrinsic clearance (CLint) values would directly quantify the metabolic advantage conferred by the 2-fluorobenzoyl group, generating primary data for procurement justification [4].

Synthetic Intermediate for Diversified Library Synthesis

The documented synthetic route in the Drug Synthesis Database [3] establishes 1396860-32-4 as a tractable intermediate. The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling diversification, or the sulfamoyl NH can be alkylated. This enables parallel synthesis of focused libraries with systematic variation of the ester and sulfamoyl positions, leveraging the 2-fluorobenzoyl-piperidine core as a constant scaffold element.

Quote Request

Request a Quote for methyl 4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.